![molecular formula C6H9NO3 B1416578 (R)-Methyl 5-oxopyrrolidine-3-carboxylate CAS No. 443304-03-8](/img/structure/B1416578.png)
(R)-Methyl 5-oxopyrrolidine-3-carboxylate
Overview
Description
“®-Methyl 5-oxopyrrolidine-3-carboxylate” is a chemical compound with the CAS Number: 443304-03-8 . It has a molecular weight of 143.14 and its IUPAC name is methyl (3R)-5-oxo-3-pyrrolidinecarboxylate . The compound is typically stored at temperatures between 2-8°C and appears as a white to yellow solid .
Molecular Structure Analysis
The InChI code for “®-Methyl 5-oxopyrrolidine-3-carboxylate” is1S/C6H9NO3/c1-10-6(9)4-2-5(8)7-3-4/h4H,2-3H2,1H3,(H,7,8)/t4-/m1/s1
. The InChI key is FJRTVLWHONLTLA-SCSAIBSYSA-N
. Physical And Chemical Properties Analysis
“®-Methyl 5-oxopyrrolidine-3-carboxylate” is a white to yellow solid . It is typically stored at temperatures between 2-8°C . The compound has a molecular weight of 143.14 and its molecular formula is C6H9NO3 .Scientific Research Applications
Synthesis of Pyrrolidine Derivatives
®-Methyl 5-oxopyrrolidine-3-carboxylate is a valuable intermediate in the synthesis of pyrrolidine derivatives. These derivatives are significant due to their presence in various bioactive molecules and pharmaceuticals. The compound can undergo asymmetric Michael addition reactions with nitroalkanes to produce highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids .
Development of Organocatalysts
The compound’s structure is conducive to the development of organocatalysts. Organocatalysis is a sub-field of catalysis that uses small organic molecules to accelerate chemical reactions. These catalysts are often more sustainable and can be used in the creation of drug molecules and other fine chemicals .
Fluorescence Studies
In the field of fluorescence, ®-Methyl 5-oxopyrrolidine-3-carboxylate has been identified as a potential fluorophore. It has been discovered in carbon dots synthesized from citric acid and urea, showing interesting aggregation-enhanced emission (AEE). This property is unique and can be applied in bioimaging, LEDs, and sensing .
Safety And Hazards
properties
IUPAC Name |
methyl (3R)-5-oxopyrrolidine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3/c1-10-6(9)4-2-5(8)7-3-4/h4H,2-3H2,1H3,(H,7,8)/t4-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJRTVLWHONLTLA-SCSAIBSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(=O)NC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CC(=O)NC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-Methyl 5-oxopyrrolidine-3-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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